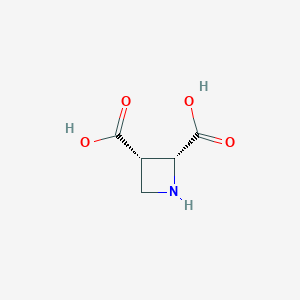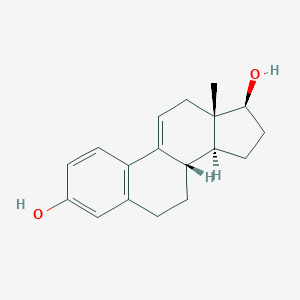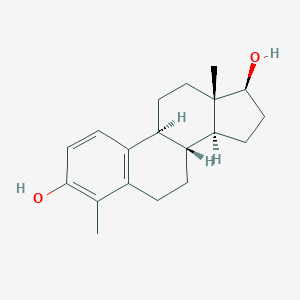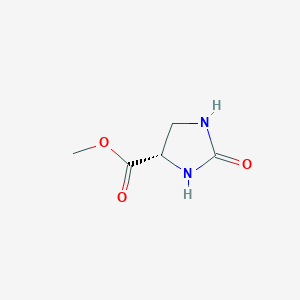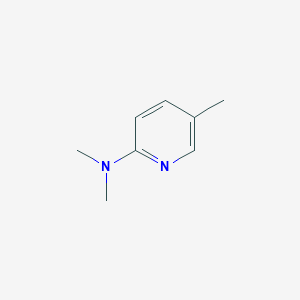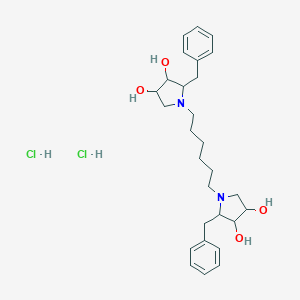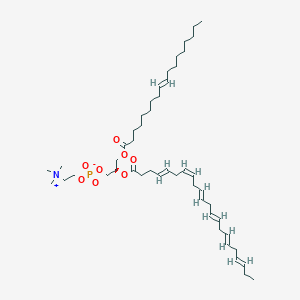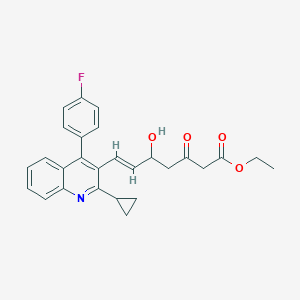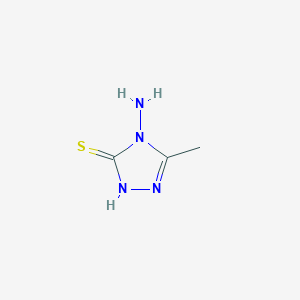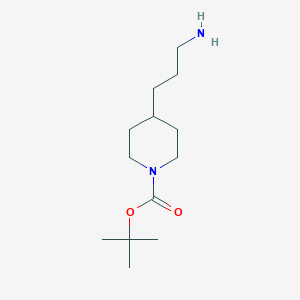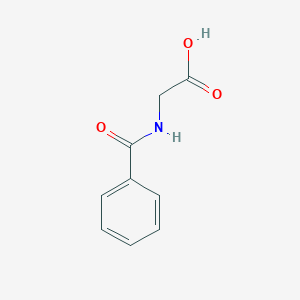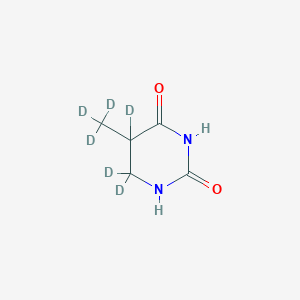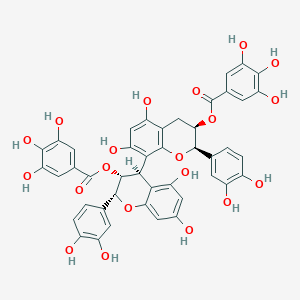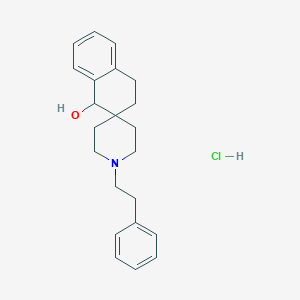
3,4-Dhspp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxyphenylserine phosphate (3,4-DHSPP) is a chemical compound that has attracted attention from the scientific community due to its potential therapeutic applications. This molecule is a derivative of L-DOPA, a precursor of dopamine, and has been studied for its ability to increase dopamine levels in the brain. In
作用機序
The mechanism of action of 3,4-Dhspp is related to its ability to increase dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. By increasing dopamine levels, 3,4-Dhspp can improve motor function and cognitive performance.
生化学的および生理学的効果
The biochemical and physiological effects of 3,4-Dhspp are related to its ability to increase dopamine levels in the brain. Dopamine is involved in many physiological processes, including movement, cognition, and reward. By increasing dopamine levels, 3,4-Dhspp can improve motor function, cognitive performance, and mood.
実験室実験の利点と制限
One of the advantages of using 3,4-Dhspp in lab experiments is its ability to increase dopamine levels in the brain. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using 3,4-Dhspp is its potential toxicity. High doses of 3,4-Dhspp can cause neurotoxicity and cell death in the brain.
将来の方向性
There are many potential future directions for the study of 3,4-Dhspp. One area of research is the development of more efficient synthesis methods for 3,4-Dhspp. Another area of research is the exploration of its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to determine the optimal dosage and administration of 3,4-Dhspp for therapeutic use.
Conclusion:
In conclusion, 3,4-Dhspp is a chemical compound that has shown promise in the treatment of neurological disorders, particularly Parkinson's disease. Its ability to increase dopamine levels in the brain makes it a useful tool for studying the role of dopamine in various physiological processes. However, further research is needed to fully understand its potential therapeutic applications and to determine the optimal dosage and administration for therapeutic use.
合成法
The synthesis of 3,4-Dhspp involves the reaction of L-DOPA with phosphoric acid. This reaction results in the formation of 3,4-Dhspp as a white powder. The purity of the final product can be improved by recrystallization and further purification techniques.
科学的研究の応用
The potential therapeutic applications of 3,4-Dhspp have been extensively studied in various fields of research. One of the most promising applications is in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. 3,4-Dhspp has been shown to increase dopamine levels in the brain and improve motor function in animal models of Parkinson's disease.
In addition to Parkinson's disease, 3,4-Dhspp has also been studied for its potential use in the treatment of other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. It has been shown to improve cognitive function and reduce symptoms of depression in animal models.
特性
CAS番号 |
158999-15-6 |
|---|---|
製品名 |
3,4-Dhspp |
分子式 |
C22H28ClNO |
分子量 |
357.9 g/mol |
IUPAC名 |
1'-(2-phenylethyl)spiro[3,4-dihydro-1H-naphthalene-2,4'-piperidine]-1-ol;hydrochloride |
InChI |
InChI=1S/C22H27NO.ClH/c24-21-20-9-5-4-8-19(20)10-12-22(21)13-16-23(17-14-22)15-11-18-6-2-1-3-7-18;/h1-9,21,24H,10-17H2;1H |
InChIキー |
WHRWZSCNJHHXMW-UHFFFAOYSA-N |
SMILES |
C1CC2(CCN(CC2)CCC3=CC=CC=C3)C(C4=CC=CC=C41)O.Cl |
正規SMILES |
C1CC2(CCN(CC2)CCC3=CC=CC=C3)C(C4=CC=CC=C41)O.Cl |
同義語 |
3,4-DHSPP 3,4-dihydro-1-hydroxynaphthalene-2(1H)-spiro-4'-(1'-(2-phenylethyl)piperidine) 3,4-dihydro-1-hydroxynaphthalene-2(1H)-spiro-4'-(1'-(2-phenylethyl)piperidine), hydrochloride salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



